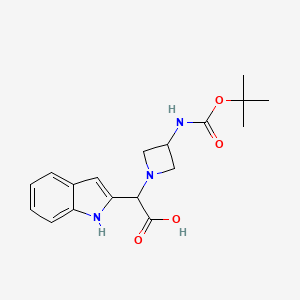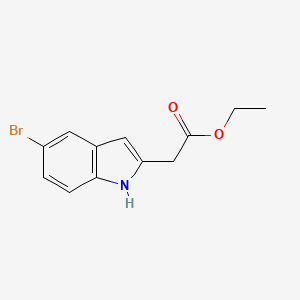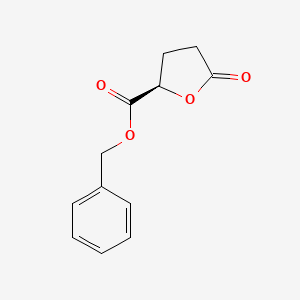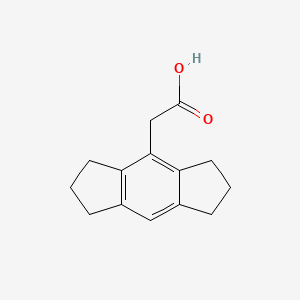
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is a synthetic organic compound that features a complex molecular structure. It contains an azetidine ring, an indole moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: The indole group can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the azetidine and indole intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the indole ring or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Receptor Binding: Potential to bind to specific biological receptors.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-2-yl)acetic acid: Lacks the azetidine and Boc groups.
3-(tert-butoxycarbonylamino)azetidine: Lacks the indole moiety.
Azetidine-1-carboxylic acid: A simpler azetidine derivative.
Uniqueness
2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-2-(1H-indol-2-yl)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the Boc-protected amine, azetidine ring, and indole moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H23N3O4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)19-12-9-21(10-12)15(16(22)23)14-8-11-6-4-5-7-13(11)20-14/h4-8,12,15,20H,9-10H2,1-3H3,(H,19,24)(H,22,23) |
Clave InChI |
LBIMOGJMERBIPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)












